1H-benzimidazol-2-ylsulfanylformic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazol-2-ylsulfanylformic acid is a heterocyclic compound that features a benzimidazole ring fused with a sulfanylformic acid group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-benzimidazol-2-ylsulfanylformic acid typically involves the reaction of benzimidazole derivatives with thiol-containing reagents. One common method includes the nucleophilic substitution reaction where benzimidazole is reacted with thiol reagents under controlled conditions . Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1H-Benzimidazol-2-ylsulfanylformic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazol-2-ylsulfanylformic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in treating infections and diseases caused by microorganisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-ylsulfanylformic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing biomolecules . These interactions can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
1H-Benzimidazol-2-ylsulfanylformic acid can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an antiparasitic drug.
Mebendazole: Another antiparasitic agent.
Thiabendazole: Known for its antifungal properties. The uniqueness of this compound lies in its sulfanylformic acid group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
387362-51-8 |
---|---|
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1H-benzimidazol-2-ylsulfanylformic acid |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)13-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12) |
InChI Key |
OUNVUIGRPIYHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.